Pimavanserin

Übersicht

Beschreibung

Pimavanserin ist eine atypische Antipsychotika-Verbindung, die unter dem Markennamen Nuplazid verkauft wird. Es wird hauptsächlich zur Behandlung von Halluzinationen und Wahnvorstellungen im Zusammenhang mit der Parkinson-Krankheit-Psychose eingesetzt. Im Gegensatz zu anderen Antipsychotika wirkt this compound nicht als Dopaminrezeptor-Antagonist. Stattdessen wirkt es als inverser Agonist und Antagonist an Serotonin 5-HT2A-Rezeptoren, was es in seiner Klasse einzigartig macht .

Wissenschaftliche Forschungsanwendungen

Pimavanserin has a wide range of scientific research applications, including:

Medicine: It is used to treat hallucinations and delusions in Parkinson’s disease psychosis and is being studied for other psychiatric disorders such as Alzheimer’s disease psychosis, schizophrenia, and major depressive disorder

Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Wirkmechanismus

Target of Action

Pimavanserin primarily targets the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various neurological and psychiatric disorders. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity .

Mode of Action

This compound acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . It shows low binding to σ1 receptors and has no appreciable affinity to serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels . This unique mechanism of action differentiates this compound from other antipsychotics .

Biochemical Pathways

For instance, it has been suggested that this compound suppresses STIM1 puncta formation to inhibit store-operated calcium entry (SOCE) and subsequent NFAT activity .

Pharmacokinetics

This compound exhibits protein binding of 94-97% . It is metabolized in the liver by enzymes such as CYP3A4, CYP3A5, and CYP2J2 . The elimination half-life of this compound is approximately 54-56 hours . These properties impact the bioavailability of the drug and its duration of action in the body.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It has been reported to suppress the proliferation and induce apoptosis in various cancer cells . In addition, it has been found to suppress the growth of subcutaneous and orthotopic pancreatic tumor xenografts . Furthermore, it has been suggested that this compound can suppress the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

Biochemische Analyse

Biochemical Properties

Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, this compound modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, this compound’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that this compound continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .

Dosage Effects in Animal Models

Animal model studies have revealed that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of this compound lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. This compound’s distribution is essential for its action on serotonin receptors in the brain .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .

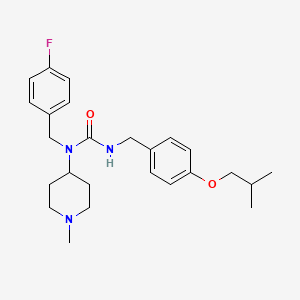

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pimavanserin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von 4-Hydroxybenzaldehyd als Ausgangsmaterial, das einer Reihe von Reaktionen unterzogen wird, darunter Verätherung, reduktive Aminierung und Harnstoffbildung, um das Endprodukt zu erhalten . Eine andere Methode beginnt mit 4-Fluorbenzaldehyd und 4-Amino-1-methylpiperidin, die in Gegenwart von Dichlormethan und Essigsäure reagieren, gefolgt von einer Reduktion mit Natriumborhydrid .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise wurde ein praktikabler Syntheseweg ausgehend von 4-Hydroxybenzaldehyd und (4-Fluorphenyl)methanamin entwickelt, der eine Reinheit von 99,84% und eine Gesamtausbeute von 46% erreicht . Diese Methode verwendet milde Reaktionsbedingungen und kostengünstige Ausgangsmaterialien, was sie für die großtechnische Produktion geeignet macht.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner aromatischen Ringe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind:

Natriumborhydrid: Wird für Reduktionsreaktionen verwendet.

Dichlormethan: Wird als Lösungsmittel in verschiedenen Reaktionen verwendet.

Essigsäure: Wird als Katalysator in einigen Reaktionen verwendet.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise führt die reduktive Aminierung von Zwischenprodukten zur Bildung von this compound selbst .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Es wird zur Behandlung von Halluzinationen und Wahnvorstellungen bei Parkinson-Krankheit-Psychose eingesetzt und wird für andere psychiatrische Erkrankungen wie Alzheimer-Krankheit-Psychose, Schizophrenie und schwere depressive Störung untersucht

Wirkmechanismus

This compound wirkt als inverser Agonist und Antagonist an Serotonin 5-HT2A-Rezeptoren mit hoher Bindungsaffinität. Es hat auch eine geringere Affinität für Serotonin 5-HT2C-Rezeptoren . Im Gegensatz zu anderen Antipsychotika blockiert this compound keine Dopaminrezeptoren, was dazu beiträgt, motorische Nebenwirkungen zu vermeiden, die üblicherweise mit Dopamin-Antagonisten verbunden sind . Es wird angenommen, dass die selektive Wirkung der Verbindung auf Serotoninrezeptoren zu ihrer Wirksamkeit bei der Behandlung von Psychosen beiträgt, ohne die motorischen Symptome zu verschlimmern .

Analyse Chemischer Reaktionen

Types of Reactions

Pimavanserin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Sodium borohydride: Used for reduction reactions.

Dichloromethane: Used as a solvent in various reactions.

Acetic acid: Used as a catalyst in some reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of intermediates leads to the formation of this compound itself .

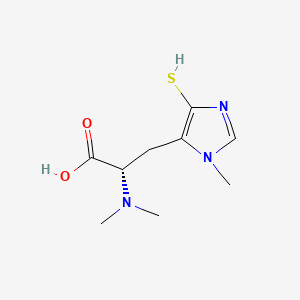

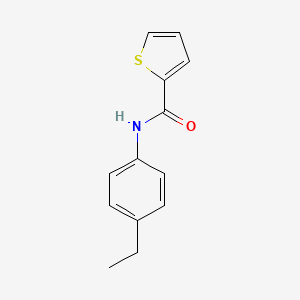

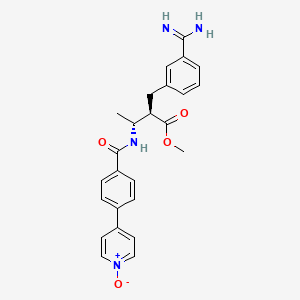

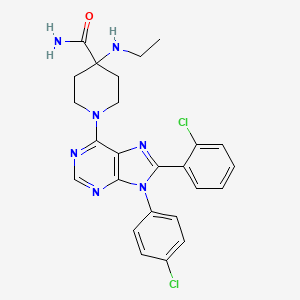

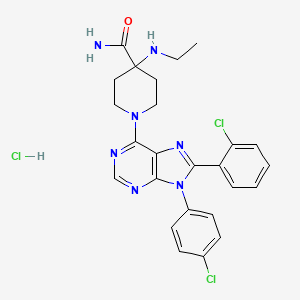

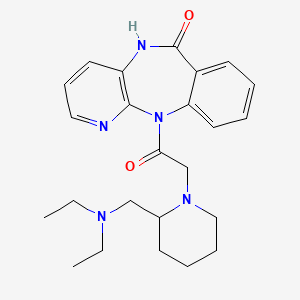

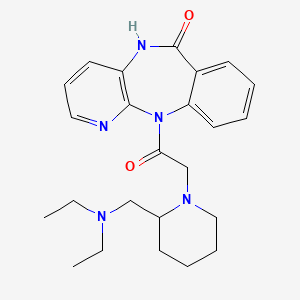

Vergleich Mit ähnlichen Verbindungen

Pimavanserin wird mit anderen Antipsychotika-Verbindungen verglichen, wie zum Beispiel:

Die Einzigartigkeit von this compound liegt in seiner selektiven Wirkung auf Serotonin 5-HT2A-Rezeptoren ohne signifikante dopaminerge Aktivität, was es zu einer wertvollen Option für Patienten mit Parkinson-Krankheit-Psychose macht .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEWSXXUOLRFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990906 | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

604.2±55.0 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics. | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

706779-91-1 | |

| Record name | Pimavanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimavanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMAVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117-119 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

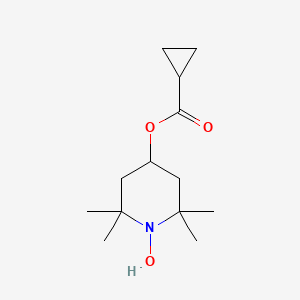

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

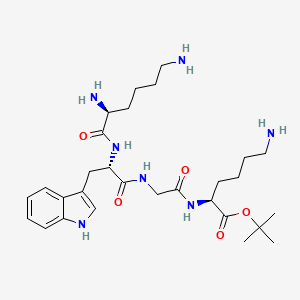

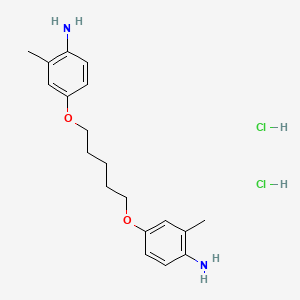

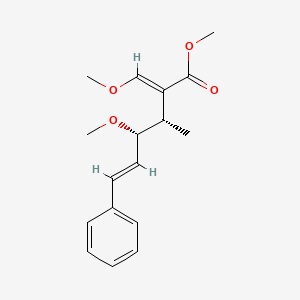

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)